3-ethoxy-N-(2-nitrophenyl)benzamide
Description
3-Ethoxy-N-(2-nitrophenyl)benzamide is a benzamide derivative characterized by an ethoxy group (–OCH₂CH₃) at the 3-position of the benzamide ring and a 2-nitrophenyl substituent attached via an amide linkage. For example, 4-bromo-N-(2-nitrophenyl)benzamide () was prepared via condensation of 4-bromobenzoyl chloride with 2-nitroaniline. Similarly, 3-ethoxy-containing benzamides (e.g., ) suggest that the ethoxy group may enhance lipophilicity and influence molecular interactions in biological or crystallographic contexts.
Properties
IUPAC Name |
3-ethoxy-N-(2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-2-21-12-7-5-6-11(10-12)15(18)16-13-8-3-4-9-14(13)17(19)20/h3-10H,2H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGDBZDBTQTODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: 3-Ethoxy-N-(2-nitrophenyl)benzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and bacterial infections. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-ethoxy-N-(2-nitrophenyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially interfering with cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-ethoxy-N-(2-nitrophenyl)benzamide with structurally related benzamide derivatives:
Key Differences and Implications
Substituent Effects: Electron-Donating Groups (e.g., Ethoxy): The 3-ethoxy group in the target compound likely enhances lipophilicity (predicted logP ~4.09, based on ), favoring membrane permeability in biological systems. This contrasts with electron-withdrawing groups (e.g., –Br, –NO₂ in ), which increase polarity and may improve binding to hydrophilic targets . In contrast, smaller substituents like –F () allow tighter crystal packing, as seen in 2,6-difluoro derivatives .
Crystallographic Features :
- Dihedral angles between the benzamide and nitrophenyl rings vary significantly:
- 3-Ethoxy derivative : Expected reduced planarity due to steric hindrance from the ethoxy group (cf. N-(2-nitrophenyl)benzamide, dihedral angle 3.74° ).
- 4-Bromo derivative : Asymmetric unit contains two molecules, suggesting complex intermolecular interactions (e.g., halogen bonding) .
The ethoxy group’s lipophilicity positions this compound as a candidate for targeting hydrophobic enzyme pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
